1,1,2,2-Tetrachloro(~13~C_2_)ethane
Overview
Description
1,1,2,2-Tetrachloro(13C_2_)ethane is a chlorinated hydrocarbon. With its tetra-chlorine substitution, it finds a niche in chemical reactions due to its unique reactivity. The presence of carbon isotopes (13C) renders it especially useful in specific research applications.
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrachloro(13C_2_)ethane can be synthesized through multiple routes. One common method is chlorination of 1,1,2,2-tetrachloroethane under controlled conditions. Reaction conditions such as temperature, pressure, and the presence of catalysts like iron or light (photochemical reactions) can significantly affect the yield and purity of the compound.
Industrial Production Methods
Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The chlorination process is carefully monitored to prevent the formation of unwanted byproducts.
Types of Reactions it Undergoes
1,1,2,2-Tetrachloro(13C_2_)ethane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, often yielding chlorinated acetic acids or chloroform.
Reduction: Reduction typically leads to the formation of lower chlorinated ethanes or ethylene.
Substitution: Substitution reactions can occur, replacing one or more chlorine atoms with different substituents like hydroxyl groups.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or alkoxides under basic conditions.
Major Products Formed
Oxidation: Chlorinated acetic acids, chloroform.
Reduction: 1,2-dichloroethane, ethylene.
Substitution: Alcohols, ethers.
Scientific Research Applications
1,1,2,2-Tetrachloro(13C_2_)ethane has various applications across different scientific fields:
Chemistry: Used as a solvent and as a reagent in organic synthesis.
Biology: Helps in tracing metabolic pathways due to the carbon isotopes.
Medicine: Investigated for its potential role in imaging and diagnostic studies.
Industry: Utilized in the production of other chlorinated compounds and as a degreasing agent.
Mechanism of Action
The mechanism of action for 1,1,2,2-tetrachloro(13C_2_)ethane involves interaction with molecular targets like enzymes and cellular membranes. It can disrupt cellular processes by integrating into lipid bilayers or interacting with proteins, affecting their structure and function.
Comparison with Similar Compounds
1,1,2,2-Tetrachloro(13C_2_)ethane can be compared with similar chlorinated ethanes:
1,1,2-Trichloroethane: Lacks one chlorine, leading to different reactivity and applications.
1,1,1,2-Tetrachloroethane: Position of chlorines alters its chemical behavior.
1,1,2,2-Tetrachloroethene: Different in that it's an ethene, affecting its reactivity.
These comparisons highlight the uniqueness of 1,1,2,2-tetrachloro(13C_2_)ethane, particularly its isotopic labeling and tetra-chlorine substitution, which make it valuable for specific research applications.
Properties
IUPAC Name |
1,1,2,2-tetrachloro(1,2-13C2)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMBZIOSGYJDE-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13CH](Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745819 | |
Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-24-5 | |
Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212266-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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